molecular formula C9H9F2N B6246786 5,6-difluoro-1,2,3,4-tetrahydroquinoline CAS No. 1785623-11-1

5,6-difluoro-1,2,3,4-tetrahydroquinoline

Cat. No.: B6246786
CAS No.: 1785623-11-1
M. Wt: 169.17 g/mol
InChI Key: IAFQILMWIPBNSX-UHFFFAOYSA-N
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Description

5,6-difluoro-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of tetrahydroquinoline, a heterocyclic compound. This compound is characterized by the presence of two fluorine atoms at the 5th and 6th positions of the quinoline ring. It has a molecular formula of C9H9F2N and a molecular weight of 169.17 g/mol . The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound, making it of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-difluoro-1,2,3,4-tetrahydroquinoline typically involves the fluorination of a suitable quinoline precursor. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,6-difluoro-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-5,6-dione, while reduction could produce this compound derivatives with varying degrees of saturation .

Scientific Research Applications

5,6-difluoro-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-difluoro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. For example, it may inhibit the activity of certain enzymes by forming strong hydrogen bonds or electrostatic interactions with the active site residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-difluoro-1,2,3,4-tetrahydroquinoline is unique due to the presence of fluorine atoms, which enhance its chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

1785623-11-1

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

5,6-difluoro-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C9H9F2N/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h3-4,12H,1-2,5H2

InChI Key

IAFQILMWIPBNSX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2F)F)NC1

Purity

95

Origin of Product

United States

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